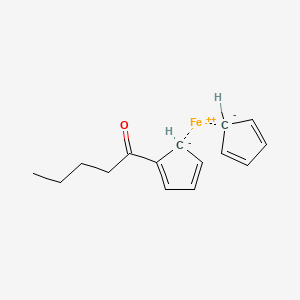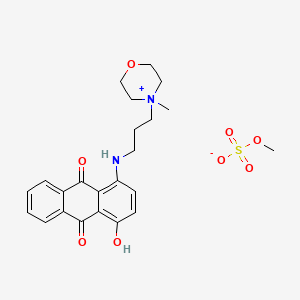
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride typically involves the reaction of 3-ethyl-6-methylquinoline with hydrazine hydrate in the presence of ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.
化学反応の分析
Types of Reactions
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-hydrazinoquinoline
- 6-Methylquinoline
- 2-Hydrazinoquinoline
Uniqueness
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .
特性
| 1173043-87-2 | |
分子式 |
C12H16ClN3 |
分子量 |
237.73 g/mol |
IUPAC名 |
(3-ethyl-6-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChIキー |
VUOHTQWEFNEPDN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)


